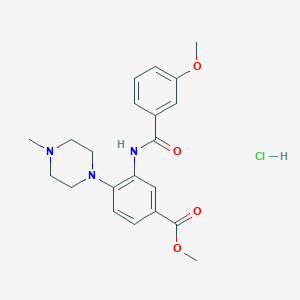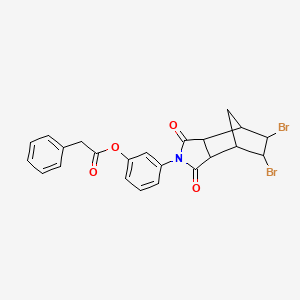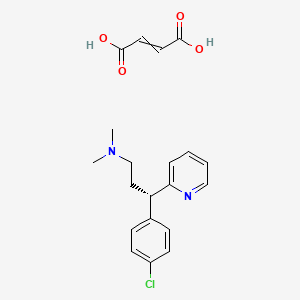![molecular formula C41H22N4O9S2 B12462790 5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]](/img/structure/B12462790.png)
5,5'-carbonylbis[2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE is a complex organic molecule characterized by the presence of nitrophenyl and isoindole groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the condensation of nitrophenyl derivatives with isoindole precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation or nitric acid (HNO3) for nitration.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学研究应用
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitrophenyl groups can participate in redox reactions, affecting cellular pathways and enzyme activities. The isoindole moiety may interact with nucleic acids or proteins, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the identification of carbonyl compounds.
4-Nitrophenyl acetate: Commonly used as a substrate in enzymatic assays.
2,4-Dinitrophenol: Historically used as a weight loss agent but now recognized for its toxicity.
Uniqueness
2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-5-(2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-1,3-DIOXOISOINDOLE-5-CARBONYL)ISOINDOLE-1,3-DIONE: is unique due to its dual nitrophenyl and isoindole structure, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields.
属性
分子式 |
C41H22N4O9S2 |
|---|---|
分子量 |
778.8 g/mol |
IUPAC 名称 |
2-[4-(4-nitrophenyl)sulfanylphenyl]-5-[2-[4-(4-nitrophenyl)sulfanylphenyl]-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione |
InChI |
InChI=1S/C41H22N4O9S2/c46-37(23-1-19-33-35(21-23)40(49)42(38(33)47)25-3-11-29(12-4-25)55-31-15-7-27(8-16-31)44(51)52)24-2-20-34-36(22-24)41(50)43(39(34)48)26-5-13-30(14-6-26)56-32-17-9-28(10-18-32)45(53)54/h1-22H |
InChI 键 |
RXDDPVCCKBCHIJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)SC7=CC=C(C=C7)[N+](=O)[O-])SC8=CC=C(C=C8)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-(Piperidin-1-yl)ethyl]sulfanyl}-1,3-benzoxazole](/img/structure/B12462707.png)
![tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-2(3H)-carboxylate](/img/structure/B12462709.png)

![methyl {[4-ethyl-5-(4-{[(2-methylphenyl)carbonyl]amino}phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12462724.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12462726.png)
![N-(4-{4-ethyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl)propanamide](/img/structure/B12462731.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)alaninamide](/img/structure/B12462736.png)


![4,5,6,7-Tetrachloro-2-[2-chloro-5-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12462765.png)
![N-[2-(dimethylamino)ethyl]-12-oxo-5a,11a-dihydro-5,13-diazatetracene-4-carboxamide](/img/structure/B12462771.png)
![1-(4-phenylpiperazin-1-yl)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12462772.png)

![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12462784.png)
